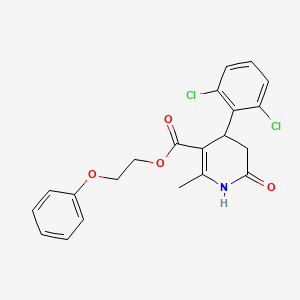![molecular formula C18H26BrN3O B4657958 N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4657958.png)
N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide
描述
N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide, commonly referred to as AEBP1 inhibitor, is a chemical compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound is a small molecule inhibitor of adipocyte enhancer-binding protein 1 (AEBP1), which has been implicated in various cellular processes, including adipogenesis, inflammation, and cancer. In
作用机制
N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor exerts its pharmacological effects by binding to this compound and inhibiting its function. This compound is a transcriptional regulator that binds to DNA and regulates the expression of various genes involved in cellular processes, including adipogenesis and inflammation. This compound inhibitor binds to the DNA-binding domain of this compound and prevents its interaction with DNA, thereby inhibiting its transcriptional activity.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects, including inhibition of adipogenesis, promotion of browning of white adipose tissue, inhibition of cancer cell growth and proliferation, and reduction of inflammation. These effects are mediated through the inhibition of this compound function, which regulates the expression of various genes involved in these cellular processes.
实验室实验的优点和局限性
N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor has several advantages for lab experiments, including its small molecular weight, which allows for easy synthesis and purification, and its specificity for this compound, which allows for selective inhibition of its function. However, this compound inhibitor also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor, including the development of more potent and selective inhibitors, the identification of novel therapeutic applications, and the elucidation of the molecular mechanisms underlying its pharmacological effects. Additionally, the development of new animal models of disease that more closely mimic human disease may provide new insights into the therapeutic potential of this compound inhibitor.
科学研究应用
N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor has been extensively studied in various scientific research applications, including cancer, obesity, and inflammation. In cancer research, this compound has been shown to be overexpressed in various types of cancer, including breast, lung, and liver cancer. This compound inhibitor has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
In obesity research, this compound has been shown to play a critical role in adipogenesis, the process by which fat cells are formed. This compound inhibitor has been shown to inhibit adipogenesis and promote the browning of white adipose tissue, which has been associated with improved metabolic health.
In inflammation research, this compound has been shown to regulate the expression of various pro-inflammatory cytokines, including TNF-α and IL-6. This compound inhibitor has been shown to reduce inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis and colitis.
属性
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrN3O/c1-10-15(19)16(21-22(10)3)17(23)20-11(2)18-7-12-4-13(8-18)6-14(5-12)9-18/h11-14H,4-9H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNMGIOCOSILTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC(C)C23CC4CC(C2)CC(C4)C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4657879.png)
![5-{2-[2-(4-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657888.png)
![4-({[(5-chloro-2-methylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4657889.png)
![methyl 4-oxo-2-thioxo-3-[(3,4,5-trimethoxybenzoyl)amino]-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B4657902.png)
![N-{3-[(4-bromophenyl)thio]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4657904.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4657909.png)

![3-(4-fluorophenyl)-N-{[(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acrylamide](/img/structure/B4657923.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]acetamide](/img/structure/B4657925.png)
![7-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4657931.png)
![N-(4-bromophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4657943.png)
![1-(2,4-difluorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4657949.png)

![N-(2-isopropyl-6-methylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4657978.png)